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molecular formula C14H13NO3 B3386809 2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 76029-42-0

2-(cyclohex-2-en-1-yloxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B3386809
M. Wt: 243.26 g/mol
InChI Key: QXFTXVXMRKJENL-UHFFFAOYSA-N
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Patent
US04529802

Procedure details

A mixture of 3-hydroxycyclohexene (4.0 g), N-hydroxyphthalimide (6.7 g) and triphenyl phosphine (9.2 g) in tetrahydrofuran (200 ml) was stirred at room temperature. After the addition of diethyl azoformate (7.9 g), the resulting mixture was stirred for 20 hours at room temperature. The reaction mixture was evaporated and the residue was subjected to column chromatography on silica gel (80 g), using chloroform as an eluent. The fractions containing the objected compounds were combined and evaporated to give N-(2-cyclohexen-1-yl)oxyphthalimide (6.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
diethyl azoformate
Quantity
7.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1.O[N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH:2]1([O:1][N:9]2[C:10](=[O:19])[C:11]3=[CH:18][CH:17]=[CH:16][CH:15]=[C:12]3[C:13]2=[O:14])[CH2:7][CH2:6][CH2:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC1C=CCCC1
Name
Quantity
6.7 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azoformate
Quantity
7.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 20 hours at room temperature
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
The fractions containing the objected compounds
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCC1)ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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